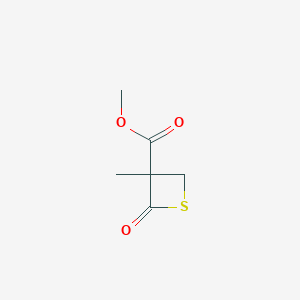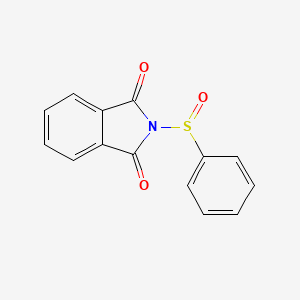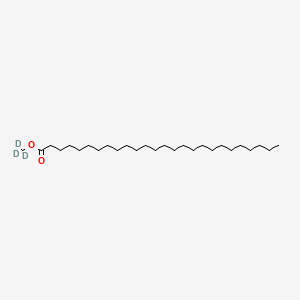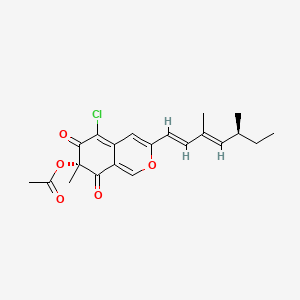
7-epi-Sclerotiorin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-epi-Sclerotiorin is a metabolite belonging to the azaphilone class of fungal secondary metabolites. Azaphilones are known for their diverse biological activities and unique chemical structures. This compound is particularly notable for its antifungal, antibacterial, and cytotoxic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-epi-Sclerotiorin involves several steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the azaphilone core, followed by various functional group modifications to achieve the desired structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound is often achieved through fermentation processes using fungal strains such as Penicillium sclerotiorum. The fermentation conditions, including the choice of medium, temperature, pH, and aeration, are optimized to maximize the yield of the compound. Post-fermentation, the compound is extracted and purified using techniques such as solvent extraction, chromatography, and crystallization .
化学反应分析
Types of Reactions
7-epi-Sclerotiorin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen functionalities.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the molecule.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit enhanced or altered biological activities .
科学研究应用
7-epi-Sclerotiorin has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of azaphilones.
Biology: Its antifungal and antibacterial properties make it a valuable tool for studying microbial interactions and developing new antimicrobial agents.
Medicine: The cytotoxic properties of this compound are being explored for potential use in cancer therapy.
Industry: It is used in the development of antifouling agents and other industrial applications
作用机制
The mechanism of action of 7-epi-Sclerotiorin involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes, disrupt cell membranes, and interfere with cellular processes such as DNA replication and protein synthesis. These actions contribute to its antifungal, antibacterial, and cytotoxic effects .
相似化合物的比较
Similar Compounds
Sclerotiorin: A closely related compound with similar biological activities but differing in its chemical structure.
Isochromophilone VI: Another azaphilone with comparable antifungal and antibacterial properties.
Ochrephilone: Known for its antimicrobial activity and structural similarity to 7-epi-Sclerotiorin
Uniqueness
This compound stands out due to its unique structural features, such as the specific arrangement of functional groups and the presence of a chlorine atom. These features contribute to its distinct biological activities and make it a valuable compound for various research and industrial applications .
属性
分子式 |
C21H23ClO5 |
|---|---|
分子量 |
390.9 g/mol |
IUPAC 名称 |
[(7S)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-methyl-6,8-dioxoisochromen-7-yl] acetate |
InChI |
InChI=1S/C21H23ClO5/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-26-15)19(24)21(5,27-14(4)23)20(25)18(16)22/h7-12H,6H2,1-5H3/b8-7+,13-9+/t12-,21-/m0/s1 |
InChI 键 |
SWJLTKXURNHVHE-SGAXEVNMSA-N |
手性 SMILES |
CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@@](C(=O)C2=CO1)(C)OC(=O)C)Cl |
规范 SMILES |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2=CO1)(C)OC(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


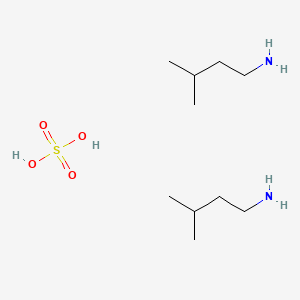
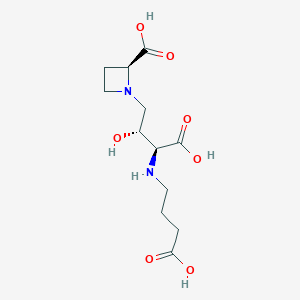
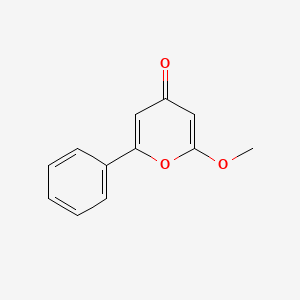
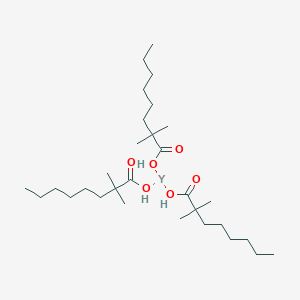
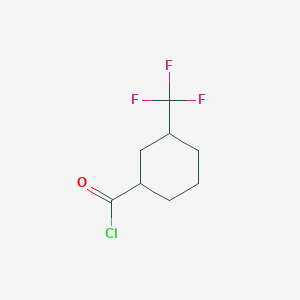
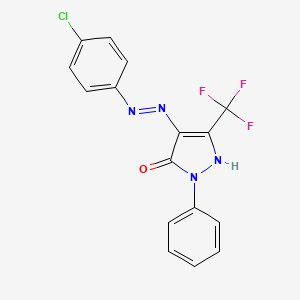
![N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide](/img/structure/B13828274.png)
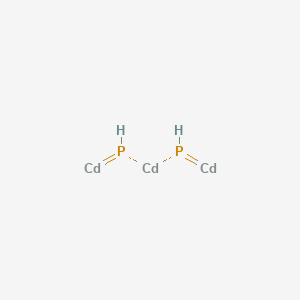
![N-[(benzyloxy)carbonyl]-4-{[(benzyloxy)carbonyl]oxy}phenylalanine](/img/structure/B13828282.png)
![6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13828283.png)
![5-[(2R)-2-[Bis[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydro-1-(3-hydroxypropyl)-1H-indole-7-carboxamide](/img/structure/B13828284.png)
